molecular formula C16H13NO3 B1602169 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid CAS No. 88460-51-9

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

Cat. No.: B1602169
CAS No.: 88460-51-9
M. Wt: 267.28 g/mol
InChI Key: IAMAZOQKJCFDLZ-UHFFFAOYSA-N
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Description

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is a chemical compound with the molecular formula C16H13NO3 It is characterized by the presence of an isoindolinone core structure, which is a significant moiety in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindolinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone core makes it a versatile scaffold for the synthesis of diverse compounds with potential therapeutic applications.

Properties

IUPAC Name

2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(19)10-14-12-8-4-5-9-13(12)16(20)17(14)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAZOQKJCFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564336
Record name (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88460-51-9
Record name (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
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2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
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2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
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2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
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2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

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